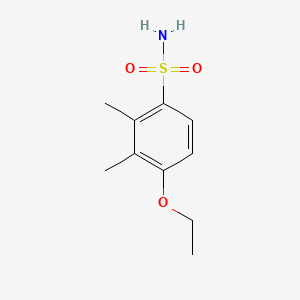

4-Ethoxy-2,3-dimethylbenzenesulfonamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethoxy-2,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-4-14-9-5-6-10(15(11,12)13)8(3)7(9)2/h5-6H,4H2,1-3H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMKTXVSUOALDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)S(=O)(=O)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sulfonation C S Bond Formation :this is a Classic Electrophilic Aromatic Substitution Reaction.masterorganicchemistry.comthe Electrophile is Typically Sulfur Trioxide So₃ or Its Protonated Form, ⁺so₃h, Generated from Fuming Sulfuric Acid or Chlorosulfuric Acid.chemistrysteps.comchemguide.co.ukthe Mechanism Proceeds As Follows:

Step 1: The π-electron system of the 1-ethoxy-2,3-dimethylbenzene (B3054756) ring attacks the electrophilic sulfur atom of SO₃. youtube.com

Step 2: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov

Step 3: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the sulfonate group, restoring the aromaticity of the ring and forming 4-ethoxy-2,3-dimethylbenzenesulfonic acid. masterorganicchemistry.comquora.com If chlorosulfuric acid is used, the sulfonyl chloride is formed directly.

Amination S N Bond Formation :this Reaction Involves the Nucleophilic Attack of Ammonia or an Amine on the Electrophilic Sulfur Atom of the 4 Ethoxy 2,3 Dimethylbenzenesulfonyl Chloride.

Optimization of Isolation and Purification Techniques for 4-Ethoxy-2,3-dimethylbenzenesulfonamide

Achieving high purity of the final product is critical. Due to their crystalline nature, sulfonamides are often purified by recrystallization from a suitable solvent or solvent mixture. wikipedia.orggoogle.com The choice of solvent is crucial and is determined by the solubility profile of the sulfonamide and any impurities.

For more challenging separations or to achieve very high purity, chromatographic techniques are employed. High-performance liquid chromatography (HPLC) is a powerful analytical tool and can be adapted for preparative-scale purification. Supercritical fluid chromatography (SFC) has also emerged as a viable technique for the separation of sulfonamides, offering advantages in terms of speed and reduced organic solvent consumption. oup.com

Other methods include extraction techniques to remove unreacted starting materials or by-products. Supercritical fluid extraction (SFE) using carbon dioxide has been successfully used to isolate sulfonamides from complex matrices, representing a greener alternative to traditional liquid-liquid extraction. oup.com

The table below summarizes common purification techniques.

| Technique | Principle | Applicability for 4-Ethoxy-2,3-dimethylbenzenesulfonamide |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. google.com | Highly suitable for bulk purification, especially if the product is a stable, crystalline solid. |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Effective for removing closely related impurities or for smaller-scale purification. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. oup.com | A modern, fast, and green alternative to HPLC for achieving high-purity separation. |

| Extraction | Separation based on differential solubility in two immiscible liquid phases or a liquid and a solid phase. nih.gov | Useful for initial workup to remove acid/base impurities or unreacted starting materials. |

Process Chemistry Research for Scalable Production of 4-Ethoxy-2,3-dimethylbenzenesulfonamide

Translating a laboratory synthesis to a large-scale industrial process requires significant research and development. For the production of 4-Ethoxy-2,3-dimethylbenzenesulfonamide, key considerations would include reaction safety, cost-effectiveness, and process efficiency.

The initial sulfonation step is highly exothermic and requires careful thermal management in a large reactor to prevent runaway reactions and the formation of undesirable by-products. The choice of sulfonating agent is also critical; while fuming sulfuric acid is effective, its corrosive and hazardous nature might lead process chemists to explore alternative, safer reagents.

Solvent selection is another major factor. On a large scale, the use of environmentally benign and easily recoverable solvents is preferred. As mentioned, aqueous reaction conditions are highly desirable. mdpi.com The development of a robust crystallization procedure is paramount for isolation, as it is often the most cost-effective purification method at scale. google.com Minimizing the number of unit operations (e.g., through one-pot synthesis) can significantly improve process efficiency and reduce costs. organic-chemistry.org Patent literature often provides insights into scalable methods, focusing on high yields and operational simplicity, such as using specific catalysts or reaction conditions to improve efficiency. google.com

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Ethoxy 2,3 Dimethylbenzenesulfonamide

Methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for probing the structure of organic molecules in solution. For 4-Ethoxy-2,3-dimethylbenzenesulfonamide, a combination of one-dimensional and advanced multi-dimensional NMR techniques provides a complete picture of its covalent framework and spatial arrangement.

Applications of Advanced Multi-Dimensional NMR Pulse Sequences for Conformational Dynamics

The flexibility of the ethoxy and sulfonamide groups in 4-Ethoxy-2,3-dimethylbenzenesulfonamide introduces conformational complexities that can be investigated using advanced multi-dimensional NMR pulse sequences. Techniques such as Rotating Frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are pivotal in this regard. These experiments probe through-space correlations between protons that are in close proximity, providing insights into the molecule's preferred conformations in solution.

For instance, NOESY cross-peaks between the protons of the ethoxy group and the aromatic protons would indicate specific rotational conformations. The presence or absence of such correlations helps in constructing a three-dimensional model of the molecule's dynamic behavior. Furthermore, variable temperature NMR studies can be employed to investigate the energy barriers associated with bond rotations, providing a more detailed understanding of the conformational landscape.

Utility of Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) chemical shifts of 4-Ethoxy-2,3-dimethylbenzenesulfonamide.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks within the molecule. For 4-Ethoxy-2,3-dimethylbenzenesulfonamide, COSY would establish the connectivity within the ethyl group (triplet and quartet signals) and any potential long-range couplings between the aromatic protons and the methyl groups.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the chemical shifts of the aromatic carbons and the carbons of the ethoxy and dimethyl groups based on the assignments of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connectivity between the ethoxy group and the aromatic ring, and the positions of the methyl and sulfonamide groups on the ring. For example, a correlation between the methylene (B1212753) protons of the ethoxy group and the aromatic carbon at the 4-position would confirm the substitution pattern.

The data from these experiments are compiled to create a comprehensive structural assignment, as illustrated in the hypothetical data table below.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Aromatic-H5 | 7.6 | 128.0 | C4, C6 |

| Aromatic-H6 | 7.1 | 115.0 | C2, C4, C5 |

| Ethoxy-CH₂ | 4.1 (q) | 64.5 | C4, Ethoxy-CH₃ |

| Ethoxy-CH₃ | 1.4 (t) | 14.8 | Ethoxy-CH₂ |

| Methyl-C2 | 2.5 (s) | 20.1 | C1, C3, C6 |

| Methyl-C3 | 2.3 (s) | 15.5 | C2, C4 |

| Sulfonamide-NH₂ | 7.9 (s) | - | - |

Note: This is a hypothetical data table for illustrative purposes.

Principles and Interpretation of Vibrational (Infrared and Raman) Spectroscopic Data

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For 4-Ethoxy-2,3-dimethylbenzenesulfonamide, characteristic absorption bands would be expected for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), C-O stretching of the ethoxy group (around 1250 cm⁻¹), and various C-H and C=C stretching and bending vibrations of the aromatic ring and alkyl groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman are different from IR, often providing stronger signals for non-polar bonds. For this compound, Raman spectroscopy would be particularly useful for observing the S-O and C-S bond vibrations.

A combined analysis of IR and Raman spectra allows for a more complete characterization of the vibrational modes of the molecule.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3350 (strong) | Weak |

| Aromatic C-H Stretch | 3100-3000 (medium) | Medium |

| Aliphatic C-H Stretch | 2980-2850 (medium) | Strong |

| S=O Asymmetric Stretch | 1340 (strong) | Medium |

| S=O Symmetric Stretch | 1150 (strong) | Strong |

| C-O-C Stretch | 1245 (strong) | Medium |

Note: This is a hypothetical data table for illustrative purposes.

Mass Spectrometry (MS) Approaches for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For 4-Ethoxy-2,3-dimethylbenzenesulfonamide, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be the preferred method.

The fragmentation of aromatic sulfonamides often follows characteristic pathways. A common fragmentation involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov This rearrangement is influenced by the substituents on the aromatic ring. nih.gov Other expected fragmentations for 4-Ethoxy-2,3-dimethylbenzenesulfonamide would include cleavage of the ethoxy group and loss of the methyl groups. High-resolution mass spectrometry (HRMS) would be used to determine the exact masses of the parent ion and its fragments, allowing for the calculation of their elemental compositions and confirming the molecular formula.

Isotopic profiling, observing the relative abundances of the M, M+1, and M+2 peaks, can further confirm the elemental composition, particularly the presence of sulfur, which has a characteristic isotopic distribution.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Protocols for Absolute Configuration

To perform single crystal X-ray diffraction, a high-quality single crystal of 4-Ethoxy-2,3-dimethylbenzenesulfonamide must first be grown. The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.govthieme-connect.de

Powder X-ray Diffraction in Polymorph Characterization Methodologies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of the same active pharmaceutical ingredient can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the drug's bioavailability and shelf-life. Powder X-ray Diffraction (PXRD) stands as a primary and powerful tool for the identification and characterization of polymorphic forms. rigaku.com

The fundamental principle of PXRD is the scattering of X-rays by the crystalline lattice of a material. Each crystalline solid has a unique arrangement of atoms, which results in a characteristic diffraction pattern when exposed to X-rays. This pattern, often presented as a diffractogram of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline form. researchgate.net

In the context of 4-Ethoxy-2,3-dimethylbenzenesulfonamide, should it exhibit polymorphism, each form would produce a distinct PXRD pattern. The analysis involves comparing the peak positions (2θ angles) and their relative intensities. rigaku.com For instance, a hypothetical Form I and Form II of 4-Ethoxy-2,3-dimethylbenzenesulfonamide would be expected to have different arrangements of molecules in their crystal lattices, leading to measurable differences in their PXRD patterns.

The data obtained from PXRD analysis is crucial for several aspects of pharmaceutical manufacturing, including quality control to ensure batch-to-batch consistency and to detect any unwanted polymorphic transformations during processing or storage.

Illustrative PXRD Data for Hypothetical Polymorphs of 4-Ethoxy-2,3-dimethylbenzenesulfonamide

Disclaimer: The following data is hypothetical and for illustrative purposes only, as no experimental PXRD data for 4-Ethoxy-2,3-dimethylbenzenesulfonamide was found in the public domain.

| Form | 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| Form I | 8.5 | 10.40 | 85 |

| 12.3 | 7.20 | 100 | |

| 15.8 | 5.61 | 65 | |

| 20.1 | 4.42 | 75 | |

| 25.5 | 3.49 | 50 | |

| Form II | 9.2 | 9.61 | 100 |

| 14.0 | 6.32 | 80 | |

| 18.5 | 4.80 | 95 | |

| 22.7 | 3.92 | 60 | |

| 28.1 | 3.17 | 70 |

Chiroptical Spectroscopies (VCD, ECD, ORD) for Stereochemical Elucidation of Chiral Analogues

While 4-Ethoxy-2,3-dimethylbenzenesulfonamide itself is not chiral, the introduction of a stereocenter would result in chiral analogues. The determination of the absolute configuration of such enantiomers is a critical step in pharmaceutical research, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Chiroptical spectroscopies, which measure the differential interaction of chiral molecules with polarized light, are powerful non-destructive methods for this purpose.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique provides information about the stereochemistry of a molecule by probing its vibrational transitions. Each stereoisomer will produce a unique VCD spectrum, and by comparing the experimental spectrum with that predicted by quantum chemical calculations, the absolute configuration can be unambiguously assigned. researchgate.net A significant advantage of VCD is its sensitivity to the stereochemical environment of all chiral centers within a molecule. nih.gov

Electronic Circular Dichroism (ECD)

ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, arising from electronic transitions. nih.gov ECD is particularly useful for molecules containing chromophores, as the electronic transitions of the chromophore are sensitive to the chiral environment. nih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a fingerprint for a specific enantiomer. nih.gov Similar to VCD, the combination of experimental ECD data with theoretical calculations is a reliable method for determining absolute configuration. nih.gov

Optical Rotatory Dispersion (ORD)

ORD measures the rotation of the plane of plane-polarized light as it passes through a chiral sample, as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a molecule, particularly when a chromophore is present near the stereocenter, leading to a characteristic Cotton effect. While ECD has become more common, ORD remains a valuable complementary technique.

For a hypothetical chiral analogue of 4-Ethoxy-2,3-dimethylbenzenesulfonamide, these chiroptical techniques would be indispensable. By synthesizing a chiral derivative and analyzing it using VCD, ECD, and ORD, its absolute stereochemistry could be determined with a high degree of confidence.

Illustrative Chiroptical Data for a Hypothetical Chiral Analogue of 4-Ethoxy-2,3-dimethylbenzenesulfonamide

Disclaimer: The following data is hypothetical and for illustrative purposes only, as no experimental chiroptical data for chiral analogues of 4-Ethoxy-2,3-dimethylbenzenesulfonamide was found in the public domain.

| Technique | Wavelength (nm) | Signal |

| VCD | 1700 (cm⁻¹) | ΔA = +2.5 x 10⁻⁵ |

| 1650 (cm⁻¹) | ΔA = -1.8 x 10⁻⁵ | |

| ECD | 280 | Δε = +5.2 |

| 250 | Δε = -3.8 | |

| ORD | 589 (D-line) | [α] = +120° |

| 300 | [α] = +850° |

Theoretical and Computational Investigations of 4 Ethoxy 2,3 Dimethylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's electronic structure, geometry, and reactivity profile.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometries and calculating thermodynamic properties. For 4-Ethoxy-2,3-dimethylbenzenesulfonamide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), are used to determine the most stable three-dimensional conformation. nih.gov

The process involves an iterative energy minimization procedure that adjusts bond lengths, bond angles, and dihedral angles until the lowest energy state (the ground state geometry) is found. These calculations provide precise data on the molecule's structure. For instance, the geometry of the sulfonamide group and the orientation of the ethoxy and dimethylphenyl substituents are critical for its interaction with biological targets. mdpi.com

Table 1: Predicted Geometrical Parameters for 4-Ethoxy-2,3-dimethylbenzenesulfonamide using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | S=O | ~1.45 Å |

| S-N | ~1.65 Å | |

| S-C (aromatic) | ~1.78 Å | |

| C-O (ethoxy) | ~1.37 Å | |

| Bond Angle | O=S=O | ~120° |

| O=S-N | ~107° | |

| C-S-N | ~105° |

Note: These values are representative and derived from DFT studies on analogous sulfonamide structures.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It maps regions of electrostatic potential onto the electron density surface.

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack and are often involved in hydrogen bond acceptance. For 4-Ethoxy-2,3-dimethylbenzenesulfonamide, these regions are expected around the oxygen atoms of the sulfonyl and ethoxy groups.

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack and act as hydrogen bond donors. The hydrogen atom on the sulfonamide nitrogen is a prominent site of positive potential. nih.gov

This analysis helps predict how the molecule will interact with other molecules, such as biological receptors or solvents.

Table 2: Predicted Electronic Properties of 4-Ethoxy-2,3-dimethylbenzenesulfonamide

| Property | Predicted Value (a.u.) | Significance |

|---|---|---|

| HOMO Energy | -0.25 | Represents electron-donating ability |

| LUMO Energy | -0.05 | Represents electron-accepting ability |

| HOMO-LUMO Gap | 0.20 | Indicates chemical stability and reactivity |

Note: Values are illustrative based on typical DFT calculations for sulfonamide derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its behavior over time. mdpi.com MD simulations are particularly valuable for studying the conformational flexibility of a ligand like 4-Ethoxy-2,3-dimethylbenzenesulfonamide and its dynamic interactions within a biological environment, such as the binding site of a protein. peerj.com

A typical MD simulation involves placing the molecule (and its receptor, if applicable) in a simulated box of solvent (usually water) and calculating the forces on each atom. mdpi.com By integrating Newton's laws of motion, the trajectory of each atom is tracked over time, typically for nanoseconds to microseconds. This reveals how the molecule moves, rotates, and changes its conformation. Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the molecule's position and root-mean-square fluctuation (RMSF) to identify flexible regions. nih.gov Such simulations can confirm the stability of a predicted binding pose from docking studies and reveal the role of solvent molecules in the interaction. peerj.com

In Silico Molecular Docking Studies with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. rjb.ro This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

The molecular docking process begins with the three-dimensional structures of the ligand (4-Ethoxy-2,3-dimethylbenzenesulfonamide) and the target protein, often obtained from databases like the Protein Data Bank (PDB). dergipark.org.trchemmethod.com Using software such as AutoDock, a variety of possible conformations and orientations of the ligand are sampled within the receptor's binding site. dergipark.org.tr

Each generated pose is evaluated by a scoring function that estimates the binding affinity. The resulting poses are then analyzed to identify the most likely binding mode. This analysis focuses on specific intermolecular interactions:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the O=S=O groups), often forming critical interactions with polar amino acid residues in the receptor. dergipark.org.tr

Hydrophobic Interactions: The dimethylphenyl and ethoxy groups are nonpolar and are likely to form favorable hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine.

Table 3: Typical Ligand-Protein Interactions for a Sulfonamide Moiety

| Interaction Type | Ligand Group Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Donor | Sulfonamide N-H | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Sulfonyl O=S=O | Arginine, Lysine, Histidine, Serine |

A primary goal of molecular docking is to estimate the binding affinity, which quantifies the strength of the interaction between the ligand and its receptor. rutgers.edu Scoring functions in docking programs provide a numerical score, often expressed as a free energy of binding in kcal/mol, where a more negative value indicates a stronger and more favorable interaction. nih.gov

These scores allow for the ranking of different ligands or different binding poses of the same ligand. While docking scores provide a rapid and useful estimation, more rigorous methods can be employed for higher accuracy. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, for example, combines molecular mechanics energy calculations with continuum solvation models to provide a more refined estimate of the binding free energy, often calculated from snapshots of an MD simulation. peerj.com These computational estimations are crucial for prioritizing compounds for further experimental testing. Binding affinities for sulfonamide derivatives can range significantly, with values between -6.0 and -9.0 kcal/mol commonly reported in docking studies. dergipark.org.trnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound such as 4-Ethoxy-2,3-dimethylbenzenesulfonamide, QSAR studies would be instrumental in predicting its potential biological effects and in the rational design of new, more potent analogues. The development of a robust and predictive QSAR model involves several critical steps, including the calculation of molecular descriptors, the selection of the most relevant descriptors, the construction of a mathematical model, and rigorous validation of that model. wikipedia.org

The foundation of any QSAR model lies in the numerical representation of the molecular structure through descriptors. These descriptors are calculated from the two-dimensional or three-dimensional representation of the molecule and can be categorized into several classes:

Constitutional Descriptors: These are the simplest descriptors and describe the basic molecular composition, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These descriptors quantify the atomic connectivity within the molecule, reflecting its size, shape, and degree of branching.

Geometrical Descriptors: Derived from the 3D structure of the molecule, these descriptors include information about molecular surface area, volume, and other spatial properties.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), partial charges, and dipole moments.

Physicochemical Descriptors: Properties like hydrophobicity (logP), molar refractivity, and polarizability fall into this category.

For 4-Ethoxy-2,3-dimethylbenzenesulfonamide, a diverse set of these descriptors would be calculated to capture the various structural features that could influence its biological activity.

Once a large pool of descriptors has been calculated, the next crucial step is to select a subset of the most relevant descriptors to be included in the final QSAR model. This is essential to avoid overfitting and to create a model that is both simple to interpret and has good predictive power. wikipedia.org Various variable selection techniques can be employed, including:

Stepwise Regression: This involves iteratively adding or removing descriptors from the model based on a predefined statistical criterion.

Genetic Algorithms: Inspired by the process of natural selection, this method evolves a population of descriptor subsets to find the optimal combination.

Principal Component Analysis (PCA): This technique can be used to reduce the dimensionality of the descriptor space by creating new, uncorrelated variables (principal components) that are linear combinations of the original descriptors. nih.gov

The selection process aims to identify the descriptors that have a strong correlation with the biological activity while having low inter-correlation among themselves.

Table 1: Examples of Calculated Molecular Descriptors for a Hypothetical Series of Benzenesulfonamide (B165840) Derivatives

| Compound ID | Molecular Weight | LogP | Polar Surface Area | HOMO | LUMO |

|---|---|---|---|---|---|

| 1 | 259.34 | 2.85 | 68.45 | -6.21 | -1.05 |

| 2 | 273.37 | 3.10 | 68.45 | -6.18 | -1.02 |

| 3 | 287.40 | 3.35 | 68.45 | -6.15 | -0.99 |

| 4 | 245.31 | 2.60 | 68.45 | -6.24 | -1.08 |

The development of a QSAR model is not complete without rigorous statistical validation to assess its robustness and predictive capability. basicmedicalkey.com Validation is a multi-faceted process that includes both internal and external validation techniques. wikipedia.orgbasicmedicalkey.com

Internal Validation: This process assesses the stability and robustness of the model using the training set of data from which the model was developed. Common internal validation techniques include:

Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. taylorfrancis.com This process is repeated for each compound in the dataset. The resulting cross-validated correlation coefficient (Q²) is a measure of the model's predictive ability.

Bootstrapping: This technique involves repeatedly and randomly sampling the original dataset with replacement to create multiple new training sets. taylorfrancis.com A model is developed for each new training set, and the performance of these models is averaged to provide a more robust estimate of the model's performance.

Y-scrambling: This involves randomly shuffling the biological activity data while keeping the descriptor data unchanged. A new QSAR model is then built with this scrambled data. A low correlation in the resulting model confirms that the original model is not due to chance correlation. wikipedia.org

External Validation: This is a more stringent test of a model's predictive power, as it uses a set of compounds (the test set) that were not used in the model development process. basicmedicalkey.com The dataset is typically split into a training set for model building and a test set for validation. basicmedicalkey.com The model's ability to predict the activity of the test set compounds is a true measure of its utility for new, untested molecules.

Applicability Domain (AD): A crucial aspect of QSAR modeling is defining the applicability domain of the developed model. nih.govreadthedocs.io The AD defines the chemical space for which the model's predictions are considered reliable. nih.govwikipedia.org Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. variational.ai The AD can be defined based on the range of the descriptors in the training set, the structural similarity of new compounds to the training set compounds, or by using leverage values calculated from the model's hat matrix. wikipedia.org The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models, which emphasize the importance of a defined applicability domain. readthedocs.io

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Coefficient of determination (goodness-of-fit) | > 0.6 |

| Q² | Cross-validated correlation coefficient (internal predictivity) | > 0.5 |

Mechanistic Biological Activity Investigations of 4 Ethoxy 2,3 Dimethylbenzenesulfonamide

Enzymatic Inhibition Mechanisms and Kinetic Characterization

The primary mechanism of action for many benzenesulfonamide (B165840) derivatives involves the inhibition of specific enzymes. Kinetic studies are crucial for characterizing the nature of this inhibition, including its potency and selectivity.

The sulfonamide group is a classic zinc-binding group, making carbonic anhydrases (CAs) a principal target for compounds like 4-Ethoxy-2,3-dimethylbenzenesulfonamide. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov

The inhibitory mechanism of sulfonamides against CAs is well-established. The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the Zn²⁺ ion located at the active site of the enzyme. This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function. nih.gov This interaction is typically tetrahedral or trigonal bipyramidal in geometry. nih.gov

The selectivity of a sulfonamide inhibitor for different CA isozymes (e.g., CA I, II, IV, IX, XII) is determined by the specific chemical substitutions on the benzene (B151609) ring. The ethoxy and dimethyl groups of 4-Ethoxy-2,3-dimethylbenzenesulfonamide play a critical role in establishing secondary interactions with amino acid residues lining the active site cavity. These interactions, which can include hydrogen bonds and van der Waals forces, dictate the binding affinity and selectivity profile of the inhibitor. For instance, in the design of thioether benzenesulfonamides, modifications to the aromatic ring were used to achieve low nanomolar potency and selectivity for CA II and CA IV. nih.govresearchgate.net The specific inhibition constants (Ki) and selectivity ratios for 4-Ethoxy-2,3-dimethylbenzenesulfonamide against a panel of CA isozymes would be required to fully characterize its profile, though such specific data are not widely published.

Table 1: General Inhibition Data for Benzenesulfonamide Scaffolds against Carbonic Anhydrase Isozymes Note: This table represents typical data for potent compounds from this class, not specifically 4-Ethoxy-2,3-dimethylbenzenesulfonamide, for which public data is unavailable.

| Isozyme | Typical Kᵢ Range (nM) | Role of Ring Substituents |

|---|---|---|

| hCA II | 1 - 50 | Interactions with hydrophilic/hydrophobic residues in the active site. |

| hCA IV | 5 - 100 | Exploiting differences in active site shape and accessibility. |

| hCA IX | 10 - 250 | Targeting tumor-specific isozymes; substituents can enhance selectivity. |

| hCA XII | 15 - 300 | Similar to hCA IX, important for anticancer applications. |

While carbonic anhydrases are the most probable targets for 4-Ethoxy-2,3-dimethylbenzenesulfonamide, the sulfonamide moiety can potentially interact with other metalloenzymes. However, specific research identifying and mechanistically characterizing other definitive enzyme targets for this particular compound is not available in the current scientific literature. Broader screening against panels of kinases, proteases, and other enzyme families would be necessary to identify any off-target activities.

Molecular Interactions with Specific Biological Receptors and Downstream Signaling Pathway Elucidation

Beyond direct enzyme inhibition, bioactive molecules can exert effects by binding to specific biological receptors (e.g., G-protein coupled receptors, nuclear receptors). Detailed studies involving receptor binding assays and subsequent analysis of downstream signaling pathways (such as cAMP activation, calcium mobilization, or gene expression changes) have not been published for 4-Ethoxy-2,3-dimethylbenzenesulfonamide. Elucidating such interactions would require extensive screening and molecular pharmacology studies.

Cellular Target Identification, Subcellular Localization, and Intracellular Mechanistic Pathways

Identifying the cellular targets of a compound is key to understanding its biological effects. This involves techniques like chemical proteomics, thermal shift assays, and high-content imaging. Following target identification, determining the subcellular localization (e.g., cytoplasm, nucleus, mitochondria) of the compound or its target provides insight into its mechanism. Currently, specific studies detailing the cellular targets, localization, and subsequent intracellular pathways modulated by 4-Ethoxy-2,3-dimethylbenzenesulfonamide are not present in the public research domain.

In Vitro Biological Profiling Methodologies Focused on Mechanistic Insights and Target Validation

To gain mechanistic insights and validate potential targets of a compound like 4-Ethoxy-2,3-dimethylbenzenesulfonamide, a structured in vitro profiling approach is employed. This typically includes:

Enzymatic Assays: Kinetic inhibition assays against a panel of purified enzymes (especially CA isozymes) to determine potency (IC₅₀) and inhibition constants (Kᵢ). nih.gov

Cell-Based Assays: Using cell lines that overexpress a specific target to confirm on-target activity in a more biological context. For CA inhibitors, this could involve measuring changes in intracellular or extracellular pH.

Target Engagement Assays: Biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity and thermodynamics of the compound-target interaction.

Selectivity Profiling: Screening the compound against a broad panel of related and unrelated targets to assess its specificity and potential for off-target effects.

Principles and Applications of Structure-Based Drug Design (SBDD) for Optimizing 4-Ethoxy-2,3-dimethylbenzenesulfonamide Analogues

Structure-Based Drug Design (SBDD) is a powerful methodology used to optimize lead compounds by leveraging high-resolution structural information of the biological target. nih.govresearchgate.net For 4-Ethoxy-2,3-dimethylbenzenesulfonamide, SBDD would be applied to enhance its potency, selectivity, and pharmacokinetic properties as a CA inhibitor.

The process involves these key principles:

Structural Determination: Obtaining the 3D structure of the target enzyme (e.g., a specific CA isozyme) in complex with the inhibitor, typically through X-ray crystallography. researchgate.net

Binding Mode Analysis: Analyzing the co-crystal structure to understand the precise molecular interactions between the inhibitor and the active site residues. This includes identifying key hydrogen bonds, hydrophobic contacts, and the coordination with the active site metal ion.

Rational Design: Using this structural information, medicinal chemists can rationally design new analogues. For example, if a pocket in the active site is unoccupied, the ethoxy or methyl groups could be extended or modified to form new, favorable interactions, thereby increasing binding affinity.

Iterative Optimization: The newly designed analogues are synthesized and tested. The most promising compounds are then co-crystallized with the target, and the cycle is repeated. This iterative process allows for the systematic optimization of the chemical scaffold. researchgate.net

In the context of benzenesulfonamides, SBDD has been successfully used to develop highly potent and isozyme-selective inhibitors by modifying the substitution pattern on the aromatic ring to exploit subtle differences between the active sites of various CA isozymes. nih.govresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Ethoxy 2,3 Dimethylbenzenesulfonamide Derivatives

Systematic Chemical Modification of the Ethoxy Moiety: Impact on Biological Activity and Selectivity

Systematic modifications often begin with altering the length of the alkyl chain. For instance, replacing the ethyl group with smaller (methoxy) or larger (propoxy, butoxy) alkyl chains can modulate the lipophilicity of the molecule. An optimal chain length is often sought to balance potency with favorable pharmacokinetic properties. Additionally, the introduction of unsaturation (e.g., an allyloxy group) or cyclic structures (e.g., a cyclohexyloxy group) can introduce conformational rigidity and potentially lead to more specific interactions with a target protein.

Further modifications can include the incorporation of polar functional groups within the alkoxy chain, such as hydroxyl, amino, or ether linkages. These changes can enhance solubility and provide additional points for hydrogen bonding, which may improve binding affinity and selectivity. For example, a 2-hydroxyethoxy group could form an additional hydrogen bond with a specific amino acid residue in the target's active site.

The following table illustrates hypothetical data from such modifications, showcasing the impact on inhibitory concentration (IC₅₀) against a target enzyme.

| Modification of Ethoxy Moiety | Structure | Hypothetical IC₅₀ (nM) | Rationale for Change |

| Methoxy (B1213986) | -OCH₃ | 75 | Decreased lipophilicity, potentially weaker hydrophobic interactions. |

| Ethoxy (Parent) | -OCH₂CH₃ | 50 | Baseline activity. |

| Propoxy | -OCH₂CH₂CH₃ | 40 | Increased lipophilicity, potentially enhanced hydrophobic interactions. |

| Isopropoxy | -OCH(CH₃)₂ | 60 | Introduction of steric bulk near the benzene (B151609) ring, may cause unfavorable steric clashes. |

| 2-Hydroxyethoxy | -OCH₂CH₂OH | 25 | Introduction of a hydrogen bond donor, potentially forming a key interaction with the target. |

| 2-Methoxyethoxy | -OCH₂CH₂OCH₃ | 35 | Increased polarity and potential for hydrogen bond acceptance. |

Exploration of Substituent Effects on the Dimethylbenzene Core: Electronic and Steric Contributions

To explore the electronic contributions, the methyl groups can be replaced with electron-withdrawing groups (EWGs) such as halogens (Cl, F) or a nitro group (NO₂), or with stronger electron-donating groups (EDGs) like a methoxy group. EWGs can increase the acidity of the sulfonamide proton, potentially leading to stronger ionic interactions with the target. Conversely, stronger EDGs would decrease its acidity.

Steric effects can be investigated by varying the size of the substituents at the 2 and 3 positions. Replacing the methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) would increase steric hindrance, which could either be beneficial for occupying a specific hydrophobic pocket or detrimental if it leads to steric clashes. The position of the substituents is also critical; moving one of the methyl groups to the 5 or 6 position would significantly alter the molecule's shape and interaction profile.

The table below presents hypothetical data on how different substituents on the benzene core could affect biological activity.

| Substituent on Benzene Core | Position | Hypothetical IC₅₀ (nM) | Electronic/Steric Effect |

| 2,3-Dimethyl (Parent) | 2,3 | 50 | Electron-donating, moderate steric bulk. |

| 2-Methyl, 3-Chloro | 2,3 | 45 | Introduction of an electron-withdrawing group, potential for halogen bonding. |

| 2,3-Dichloro | 2,3 | 65 | Strong electron-withdrawing effect, increased steric bulk may be unfavorable. |

| 2,5-Dimethyl | 2,5 | 80 | Altered substitution pattern changes molecular shape, potentially disrupting key interactions. |

| 2-Methoxy, 3-Methyl | 2,3 | 55 | Stronger electron-donating effect from the methoxy group. |

Variation of the Sulfonamide Functional Group: Influence on Target Binding and Mechanistic Activity

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore, often acting as a key hydrogen bond donor and acceptor, and in many cases, as a zinc-binding group in metalloenzymes. nih.govmdpi.com Modifications to this group can profoundly impact target binding and the compound's mechanism of action.

One common modification is the N-alkylation of the sulfonamide nitrogen. Introducing a small alkyl group (e.g., methyl, ethyl) can alter the hydrogen bonding pattern and lipophilicity. However, this often leads to a loss of activity if the primary sulfonamide (with two N-H protons) is essential for binding. In some cases, N-acylation or N-sulfonylation can be explored to introduce further interactions.

Bioisosteric replacement of the sulfonamide group is another strategy. For example, replacing it with a carboxamide or a phosphonamide can help to understand the importance of the tetrahedral geometry and the specific electronic properties of the sulfonamide. Such replacements can also modulate the pKa and metabolic stability of the compound. researchgate.net

The following table illustrates the potential impact of modifying the sulfonamide group.

| Sulfonamide Group Variation | Structure | Hypothetical IC₅₀ (nM) | Influence on Binding |

| Primary Sulfonamide (Parent) | -SO₂NH₂ | 50 | Acts as a hydrogen bond donor and acceptor. |

| N-Methylsulfonamide | -SO₂NHCH₃ | 250 | Loss of one hydrogen bond donor, increased lipophilicity. |

| N,N-Dimethylsulfonamide | -SO₂N(CH₃)₂ | >1000 | Complete loss of hydrogen bond donor capability. |

| Sulfonamide Bioisostere (e.g., Carboxamide) | -CONH₂ | 500 | Altered geometry and electronic properties may lead to weaker binding. |

Stereochemical Influences on Biological Activity, Binding Affinity, and Pharmacological Profile

While the parent compound, 4-ethoxy-2,3-dimethylbenzenesulfonamide, is achiral, the introduction of chiral centers through modification of its derivatives can have significant stereochemical influences on biological activity. Biological systems, being chiral, often exhibit stereoselectivity, meaning that one enantiomer of a chiral drug may have significantly higher activity than the other.

For example, if the ethoxy group were replaced with a sec-butoxy group, a chiral center would be introduced. The (R)- and (S)-enantiomers would need to be synthesized and tested separately to determine if one has a preferential fit in the target's binding site. The more active enantiomer is referred to as the eutomer, while the less active one is the distomer.

Stereochemistry can also be introduced by creating chiral centers on the benzene ring's substituents. The spatial arrangement of atoms in the different stereoisomers can lead to variations in binding affinity, efficacy, and even the pharmacological profile, with one isomer potentially having agonistic effects while the other is antagonistic.

The table below provides a hypothetical example of the effect of stereochemistry on activity.

| Compound | Stereoisomer | Hypothetical IC₅₀ (nM) | Stereochemical Impact | | --- | --- | --- | | 4-(sec-butoxy)-2,3-dimethylbenzenesulfonamide | Racemic | 40 | Mixture of enantiomers. | | 4-((R)-sec-butoxy)-2,3-dimethylbenzenesulfonamide | (R) | 20 | Eutomer, better fit in the binding pocket. | | 4-((S)-sec-butoxy)-2,3-dimethylbenzenesulfonamide | (S) | 200 | Distomer, poorer fit due to steric hindrance. |

Rational Design Principles for Enhancing Potency, Selectivity, and Biological Mechanisms based on SAR Data

The culmination of SAR and SPR studies provides a set of rational design principles that can guide the synthesis of more potent, selective, and effective drug candidates. nih.gov

Optimize the 4-Position Alkoxy Group: Based on the initial SAR, an alkoxy chain of a certain length with a terminal polar group (e.g., a hydroxyl) appears to be beneficial. Further optimization could involve fine-tuning the position of this polar group and exploring other hydrogen bond acceptors/donors.

Fine-Tune Electronic Properties of the Benzene Ring: The data suggests that a balance of electronic properties on the aromatic core is necessary. While electron-donating groups are present in the parent compound, the introduction of a mild electron-withdrawing group at a suitable position might enhance activity.

Preserve the Primary Sulfonamide: The primary sulfonamide group appears to be crucial for activity, likely due to its hydrogen bonding capabilities or its role as a ligand for a metal ion in the active site. Therefore, this group should generally be retained in future designs.

Exploit Stereochemistry: If chiral centers are introduced, the synthesis should be stereospecific to produce the more active enantiomer. This will maximize potency and reduce potential off-target effects from the less active isomer.

Computational Modeling: The SAR data can be used to build a pharmacophore model or to perform molecular docking studies with a hypothesized target protein. This can provide insights into the binding mode and help to prioritize the design of new derivatives with improved interactions.

By integrating these principles, medicinal chemists can move from initial hits to highly optimized lead compounds with improved therapeutic potential.

Derivatives and Analogues of 4 Ethoxy 2,3 Dimethylbenzenesulfonamide: Synthetic Strategies and Comparative Biological Evaluation

Design Rationale for Novel Analogues Guided by SAR and Computational Studies

The design of new analogues of 4-Ethoxy-2,3-dimethylbenzenesulfonamide is a meticulous process that leverages insights from SAR and computational methods to predict how structural changes will affect biological activity. The benzenesulfonamide (B165840) scaffold is a common feature in many carbonic anhydrase inhibitors, where the sulfonamide group acts as a zinc-binding group within the enzyme's active site. nih.govnih.gov Modifications to the aromatic ring and its substituents can significantly influence the compound's potency and isoform selectivity. nih.gov

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to improve a molecule's characteristics. drughunter.com For sulfonamide-containing compounds, common bioisosteric replacements can be applied to different parts of the 4-Ethoxy-2,3-dimethylbenzenesulfonamide structure to modulate its properties.

One of the earliest and most recognized bioisosteric replacements is the substitution of a carboxylic acid group with a sulfonamide. drughunter.com While they share similarities in their hydrogen-bonding capabilities, their acidity differs significantly, which can impact interactions with biological targets and pharmacokinetic profiles. drughunter.com Other bioisosteres for the carboxylic acid group include tetrazoles and squarates. tandfonline.com For instance, tetrazoles have comparable acidity to carboxylic acids and can offer increased lipophilicity. drughunter.com

Within the sulfonamide group itself, modifications can be explored. For example, sulfonimidamides are considered attractive bioisosteres for sulfonamides in medicinal chemistry. researchgate.net

The ethoxy group on the benzene (B151609) ring of 4-Ethoxy-2,3-dimethylbenzenesulfonamide could also be a target for bioisosteric replacement to explore interactions within the target's binding pocket. Different alkyl or alkoxy groups, or even halogen atoms, could be introduced to alter the lipophilicity and steric profile of this region of the molecule.

The following table illustrates potential bioisosteric replacements for the sulfonamide functional group and their general effects on drug properties.

| Original Functional Group | Bioisosteric Replacement | Potential Effects on Properties |

| Sulfonamide (-SO₂NH₂) | Acylsulfonamide (-SO₂NHCOR) | May alter acidity and hydrogen bonding patterns. rsc.org |

| Sulfonamide (-SO₂NH₂) | Sulfonimidamide (-S(O)(NH)NH₂) | Can provide an additional vector for functionalization and alter binding interactions. researchgate.net |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NH₂) | Increases lipophilicity and metabolic stability. drughunter.com |

| Carboxylic Acid (-COOH) | Tetrazole | Maintains comparable acidity with increased lipophilicity. drughunter.com |

Scaffold hopping is a modern drug discovery strategy that aims to identify isofunctional chemical entities with significantly different core structures from the lead molecule. acs.org This approach is valuable for discovering novel drug candidates with improved properties or for navigating existing patent landscapes.

For a lead compound like 4-Ethoxy-2,3-dimethylbenzenesulfonamide, scaffold hopping could involve replacing the central benzene ring with other aromatic or heteroaromatic systems while retaining the key pharmacophoric elements, such as the sulfonamide group and appropriate substituents that mimic the ethoxy and dimethyl groups' spatial and electronic arrangement. The goal is to maintain the essential interactions with the biological target while exploring new chemical space. digitellinc.com

For example, if targeting carbonic anhydrases, the benzenesulfonamide scaffold is known to be a privileged structure. nih.gov Scaffold hopping could involve replacing this with other zinc-binding scaffolds or altering the core to achieve a different binding mode or selectivity profile. The hybridization of privileged scaffolds from different known active compounds is another approach to generate novel molecular entities. nih.gov

Synthetic Pathways and Methodologies for Key Derivative Series

The synthesis of derivatives of 4-Ethoxy-2,3-dimethylbenzenesulfonamide would likely follow established synthetic routes for other benzenesulfonamide analogues. A common starting point for many sulfonamide-based drugs is the corresponding sulfonyl chloride.

A general synthetic approach could involve the following steps:

Chlorosulfonation: The appropriately substituted benzene ring (in this case, 1-ethoxy-2,3-dimethylbenzene) would be reacted with chlorosulfonic acid to produce 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride.

Amination: The resulting sulfonyl chloride would then be reacted with ammonia (B1221849) or a primary or secondary amine to form the desired sulfonamide derivative.

To create a series of derivatives, various amines could be used in the second step. For instance, reacting the sulfonyl chloride with different alkylamines, arylamines, or heterocyclic amines would yield a library of N-substituted sulfonamides.

For more complex analogues, multi-step synthetic sequences would be required. For example, the synthesis of compounds where the benzene ring is replaced by another scaffold would necessitate a completely different synthetic strategy, starting from the appropriate core structure. The Suzuki-Miyaura cross-coupling reaction is a powerful tool that has been used in the synthesis of some benzenesulfonamide-based inhibitors to introduce aryl tail substituents. bohrium.com

The following table outlines a generalized synthetic pathway for N-substituted derivatives of 4-Ethoxy-2,3-dimethylbenzenesulfonamide.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Chlorosulfonation of 1-ethoxy-2,3-dimethylbenzene (B3054756) | Chlorosulfonic acid (ClSO₃H) | 4-Ethoxy-2,3-dimethylbenzenesulfonyl chloride |

| 2 | Amination | Ammonia (NH₃) or a primary/secondary amine (RNH₂ or R₂NH) | 4-Ethoxy-2,3-dimethylbenzenesulfonamide or its N-substituted derivatives |

Comparative Mechanistic Studies of Analogues with the Parent 4-Ethoxy-2,3-dimethylbenzenesulfonamide

To understand the impact of structural modifications, comparative mechanistic studies are essential. These studies would aim to elucidate how changes in the molecule's structure affect its interaction with the biological target at a molecular level.

For instance, if 4-Ethoxy-2,3-dimethylbenzenesulfonamide and its analogues are designed as enzyme inhibitors, studies would focus on their binding affinity (e.g., determining Ki or IC50 values), their mode of inhibition (e.g., competitive, non-competitive), and the specific interactions they form with the enzyme's active site. nih.gov X-ray crystallography and molecular docking simulations are powerful techniques used to visualize and analyze these interactions. nih.govrsc.org

By comparing the binding modes of different analogues, researchers can understand the role of each functional group. For example, replacing the ethoxy group with a larger substituent might lead to steric clashes within the binding pocket, resulting in reduced affinity. Conversely, introducing a group that can form an additional hydrogen bond could enhance potency.

Analysis of the Impact of Structural Modifications on Target Specificity and Off-Target Interactions

A crucial aspect of drug development is ensuring that a compound interacts specifically with its intended target to maximize therapeutic benefit and minimize side effects. Structural modifications can have a profound impact on a drug's selectivity. nih.gov

For benzenesulfonamide derivatives, which are known to inhibit various isoforms of carbonic anhydrase, achieving isoform specificity is a significant goal. nih.gov Different carbonic anhydrase isoforms have subtle differences in their active site architecture. The "tail approach" in inhibitor design involves modifying the part of the molecule that extends away from the zinc-binding sulfonamide group to exploit these differences and achieve selectivity. nih.govnih.gov

For analogues of 4-Ethoxy-2,3-dimethylbenzenesulfonamide, modifications to the ethoxy and dimethyl groups, or the introduction of new substituents on the benzene ring, would be investigated for their effect on selectivity against a panel of related targets. For example, if the primary target is a specific carbonic anhydrase isoform, the analogues would be tested against other isoforms to determine their selectivity profile. nih.gov

Computational studies can also predict potential off-target interactions by screening the analogues against databases of known protein structures. This in silico approach can help to prioritize which analogues to synthesize and test, and to flag potential liabilities early in the drug discovery process.

The following table provides hypothetical examples of how structural modifications to 4-Ethoxy-2,3-dimethylbenzenesulfonamide could impact target specificity.

| Modification | Rationale | Predicted Impact on Specificity |

| Replacement of ethoxy group with a longer alkoxy chain | Explore a hydrophobic pocket in the target's active site. | May increase affinity for the target but could also increase off-target hydrophobic interactions. |

| Introduction of a polar group (e.g., -OH, -NH₂) on the benzene ring | Form specific hydrogen bonds with residues unique to the target isoform. | Could significantly enhance selectivity for the intended target over other isoforms. nih.gov |

| Bioisosteric replacement of the sulfonamide group | Alter the coordination with the active site metal ion or change the pKa. | May lead to a different selectivity profile across a family of metalloenzymes. |

Future Directions and Emerging Research Avenues for 4 Ethoxy 2,3 Dimethylbenzenesulfonamide

Integration with High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) Methodologies

The initial exploration of the biological activity of 4-Ethoxy-2,3-dimethylbenzenesulfonamide would likely involve its integration into high-throughput screening (HTS) campaigns. HTS allows for the rapid assessment of large compound libraries against a variety of biological targets. nih.govnih.gov By incorporating 4-Ethoxy-2,3-dimethylbenzenesulfonamide into diverse screening collections, researchers can efficiently identify potential "hits" across a wide range of assays, spanning from enzymatic inhibition to cellular responses. thermofisher.com This unbiased approach could uncover unexpected therapeutic applications for the compound.

Complementing HTS, fragment-based drug discovery (FBDD) offers a more targeted approach. nih.gov FBDD utilizes smaller, less complex molecules, or "fragments," to identify binding interactions with a biological target. Given that the sulfonamide moiety itself is a well-established zinc-binding group, 4-Ethoxy-2,3-dimethylbenzenesulfonamide could serve as a starting fragment or a scaffold for the development of more potent and selective inhibitors for metalloenzymes, such as carbonic anhydrases. nih.govresearchgate.net The ethoxy and dimethyl substitutions on the benzene (B151609) ring would influence the binding affinity and selectivity, and these could be further optimized through fragment growing or linking strategies. nih.govnih.gov

| Drug Discovery Methodology | Application to 4-Ethoxy-2,3-dimethylbenzenesulfonamide | Potential Outcomes |

| High-Throughput Screening (HTS) | Inclusion in diverse chemical libraries for broad biological screening. | Identification of novel biological targets and initial lead compounds. |

| Fragment-Based Drug Discovery (FBDD) | Use as a fragment to probe binding sites of target proteins, particularly metalloenzymes. | Development of potent and selective inhibitors through fragment evolution. |

Exploration of Multi-Target Approaches and Polypharmacology Concepts

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.gov This approach is particularly relevant for complex diseases with multifactorial etiologies. Sulfonamide derivatives have already been identified as multi-target agents. nih.gov Future research could explore the potential of 4-Ethoxy-2,3-dimethylbenzenesulfonamide to modulate multiple, disease-relevant targets simultaneously. This could involve computational predictions of off-target interactions followed by experimental validation. The unique substitution pattern of 4-Ethoxy-2,3-dimethylbenzenesulfonamide may confer a specific polypharmacological profile, offering a novel therapeutic strategy for complex conditions.

Academic Research on Prodrug Strategies and Targeted Delivery Systems for Enhanced Efficacy

To improve the pharmacokinetic properties and enable targeted delivery of 4-Ethoxy-2,3-dimethylbenzenesulfonamide, prodrug strategies could be explored. rsc.orgump.edu.pl A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. rsc.org For benzenesulfonamides, prodrug approaches have been investigated to achieve colon-specific delivery, for instance. nih.gov By chemically modifying the sulfonamide group or other parts of the 4-Ethoxy-2,3-dimethylbenzenesulfonamide molecule, researchers could enhance its solubility, permeability, and metabolic stability, or even achieve tissue-specific activation. rsc.orgump.edu.pl

Furthermore, the development of targeted delivery systems could concentrate the therapeutic action of 4-Ethoxy-2,3-dimethylbenzenesulfonamide at the site of disease, thereby increasing efficacy and reducing potential side effects. wikipedia.org This could involve conjugation to targeting moieties such as peptides or encapsulation within nanocarriers like liposomes or polymeric micelles. wikipedia.orgresearchgate.net For example, if 4-Ethoxy-2,3-dimethylbenzenesulfonamide is found to have antibacterial properties, it could be incorporated into a targeted delivery system designed to recognize and bind to bacterial cells. tamu.edu

| Enhancement Strategy | Description | Potential Benefits for 4-Ethoxy-2,3-dimethylbenzenesulfonamide |

| Prodrug Design | Chemical modification to create an inactive precursor that is activated in vivo. | Improved solubility, permeability, metabolic stability, and targeted release. rsc.orgnih.gov |

| Targeted Delivery Systems | Encapsulation or conjugation to direct the drug to specific cells or tissues. | Increased local concentration at the target site, enhanced efficacy, and reduced systemic toxicity. wikipedia.orgtamu.edu |

Identification of Novel Therapeutic Applications Based on Deeper Mechanistic Understanding

A thorough investigation into the mechanism of action of 4-Ethoxy-2,3-dimethylbenzenesulfonamide at the molecular level is crucial for uncovering its full therapeutic potential. While sulfonamides are classically known as antimicrobial agents that inhibit dihydropteroate (B1496061) synthetase, their biological activities are far more diverse, including anticancer, anti-inflammatory, and antiviral properties. ijpsjournal.comresearchgate.netajchem-b.com By elucidating the specific cellular pathways and molecular targets modulated by 4-Ethoxy-2,3-dimethylbenzenesulfonamide, researchers could identify novel therapeutic indications. This deeper mechanistic understanding will be pivotal for its potential translation into clinical applications.

Methodological Advancements in Computational and Experimental Techniques Applied to Sulfonamide Research

Future research on 4-Ethoxy-2,3-dimethylbenzenesulfonamide will undoubtedly benefit from ongoing advancements in both computational and experimental techniques.

Computational Approaches:

Density Functional Theory (DFT): DFT studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of 4-Ethoxy-2,3-dimethylbenzenesulfonamide, aiding in the prediction of its behavior and interactions. nih.govresearchgate.net

Molecular Docking: This technique can be used to predict the binding mode and affinity of 4-Ethoxy-2,3-dimethylbenzenesulfonamide to various biological targets, guiding lead optimization and the design of more potent derivatives. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of 4-Ethoxy-2,3-dimethylbenzenesulfonamide and its analogs with their biological activities, facilitating the rational design of new compounds with improved properties. nih.gov

Experimental Techniques:

Advanced Synthesis Methods: Modern synthetic methodologies, such as microwave-assisted synthesis, can be employed for the efficient and rapid generation of derivatives of 4-Ethoxy-2,3-dimethylbenzenesulfonamide, accelerating the drug discovery process. scirp.org

Sophisticated Analytical Methods: A range of analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for the sensitive and specific quantification of sulfonamides in various biological and environmental matrices. nih.gov

Spectroscopic Characterization: Techniques like Fourier-transform infrared (FT-IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are fundamental for the structural elucidation and characterization of newly synthesized derivatives. nih.gov

| Technique | Application in 4-Ethoxy-2,3-dimethylbenzenesulfonamide Research |

| Density Functional Theory (DFT) | Prediction of electronic properties and reactivity. nih.govresearchgate.net |

| Molecular Docking | Simulation of binding to biological targets. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Rapid and efficient synthesis of derivatives. scirp.org |

| LC-MS/MS | Sensitive quantification in complex samples. nih.gov |

| NMR and FT-IR Spectroscopy | Structural characterization of new compounds. nih.gov |

Q & A

Q. What methodologies address low yields in multi-step syntheses?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading). Use flow chemistry for exothermic steps (e.g., sulfonation). Employ scavenger resins (e.g., QuadraPure™) to remove unreacted amines. Monitor intermediates via inline FTIR or LC-MS .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.